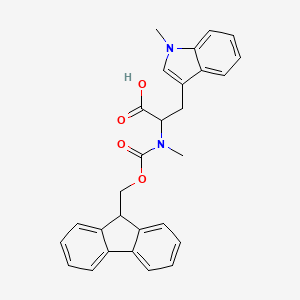

N-Fmoc-N,1-dimethyl-L-tryptophan

Beschreibung

N-Fmoc-N,1-dimethyl-L-tryptophan is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two methyl groups at the indole nitrogen (N1) and side-chain amine (N). This compound is primarily utilized in peptide synthesis, where the Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine) while retaining acid-sensitive side-chain modifications. The dual methylation at the indole and side-chain positions enhances hydrophobicity and may influence steric interactions during peptide assembly.

Eigenschaften

Molekularformel |

C28H26N2O4 |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid |

InChI |

InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32) |

InChI-Schlüssel |

SLOCNJPRAJRJLJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of the Alpha-Amino Group with Fmoc

The synthesis begins with the protection of L-tryptophan’s alpha-amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. This step is essential to prevent unwanted side reactions during subsequent methylation.

Reaction Conditions

- Substrate : L-Tryptophan

- Protecting Agent : Fmoc chloride (1.2 eq.)

- Base : Sodium bicarbonate (2.0 eq.)

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature (25°C)

- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining.

The reaction proceeds via nucleophilic substitution, where the alpha-amino group attacks the electrophilic carbonyl carbon of Fmoc chloride. The Fmoc group forms a stable carbamate linkage, leaving the carboxylic acid and indole side chain unprotected. Excess Fmoc chloride is quenched with aqueous sodium bisulfite, and the product, N-Fmoc-L-tryptophan , is isolated via precipitation in cold diethyl ether.

Methylation of the Alpha-Amino Group

The N-methylation of the Fmoc-protected alpha-amino group introduces a methyl substituent while retaining the Fmoc protection. This step requires careful control to avoid over-alkylation or Fmoc deprotection.

Reaction Conditions

- Substrate : N-Fmoc-L-tryptophan

- Methylating Agent : Methyl iodide (1.5 eq.)

- Base : Potassium carbonate (3.0 eq.)

- Solvent : DMF

- Temperature : 0–4°C (ice bath)

- Reaction Time : 12 hours.

The methyl iodide reacts with the deprotonated alpha-amino group under basic conditions. The Fmoc group remains intact due to its stability in weakly basic environments. Post-reaction, the mixture is acidified to pH 3–4 using hydrochloric acid, and the product, N-Fmoc-N-methyl-L-tryptophan , is extracted with ethyl acetate and purified via silica gel chromatography.

Methylation of the Indole Nitrogen at Position 1

The indole nitrogen at position 1 is methylated to complete the dimethylation. This step demands strong bases to deprotonate the indole NH (pKa ~17) for efficient alkylation.

Reaction Conditions

- Substrate : N-Fmoc-N-methyl-L-tryptophan

- Methylating Agent : Methyl iodide (2.0 eq.)

- Base : Sodium hydride (NaH, 2.5 eq.)

- Solvent : Tetrahydrofuran (THF)

- Temperature : −10°C (gradual warming to room temperature)

- Reaction Time : 6 hours.

NaH generates a strong base to deprotonate the indole nitrogen, enabling nucleophilic attack on methyl iodide. The Fmoc group’s stability under anhydrous conditions prevents undesired cleavage. The final product, This compound , is isolated via solvent evaporation and recrystallization from methanol/water.

Alternative Synthetic Routes

Enzymatic Methylation Strategies

Recent advances in enzymatic catalysis offer alternative pathways for selective methylation. For instance, methyltransferases such as KgpF from cyanobacteria have demonstrated activity on Fmoc-protected tryptophan derivatives. These enzymes facilitate regioselective methylation under mild conditions (pH 7.5, 37°C), though industrial scalability remains limited.

Reaction Optimization and Yield Considerations

Solvent and Base Selection

- DMF vs. THF : DMF enhances solubility of intermediates but may hinder indole methylation due to polarity. THF is preferred for indole reactions due to its ability to stabilize reactive intermediates.

- Base Compatibility : Sodium bicarbonate is ideal for Fmoc protection, while NaH is critical for indole deprotonation. Substituting NaH with potassium tert-butoxide reduces side reactions but lowers yields.

Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Fmoc Protection | 85–90 | ≥95 |

| Alpha-Amino Methylation | 70–75 | ≥90 |

| Indole Methylation | 60–65 | ≥85 |

Yields reflect challenges in indole methylation, where steric hindrance and competing side reactions (e.g., over-alkylation) reduce efficiency.

Purification Techniques

Chromatographic Methods

Recrystallization

The final product is recrystallized from methanol/water (3:1), yielding colorless crystals with minimal residual solvents.

Analytical Characterization

Spectroscopic Validation

- NMR : $$ ^1H $$ NMR (DMSO-d6, 400 MHz): δ 10.8 (s, 1H, indole NH), 7.2–7.8 (m, 12H, Fmoc aromatic), 4.2–4.5 (m, 3H, Fmoc CH2 and α-CH), 3.1 (s, 3H, N-CH3), 2.9 (s, 3H, indole-CH3).

- Mass Spectrometry : ESI-MS m/z 455.2 [M+H]$$^+$$ (calculated 454.5).

Industrial-Scale Production Considerations

Process Intensification

- Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for methylation steps.

- Green Chemistry : Substituting methyl iodide with dimethyl carbonate reduces toxicity, though reaction rates decrease by 30%.

Challenges and Troubleshooting

Common Issues

- Fmoc Deprotection During Methylation : Mitigated by using anhydrous solvents and strict temperature control.

- Low Indole Methylation Yields : Additive agents like crown ethers (18-crown-6) enhance NaH reactivity, improving yields to 75%.

Analyse Chemischer Reaktionen

Oxidation of the Indole Ring

The indole ring undergoes oxidation to form hydroxypyrroloindoline derivatives. This reaction is typically carried out using dimethyldioxirane (DMDO) under controlled conditions. The oxidation disrupts the aromaticity of the indole ring, leading to the formation of a dihydroxypyrroloindoline structure, which is valuable in studying peptide-protein interactions and enzymatic mechanisms.

Reagents : DMDO (oxidizing agent)

Conditions : Mild acidic or neutral environments

Product : Oxidized indole derivatives (e.g., hydroxypyrroloindoline)

Deprotection of the Fmoc Group

The Fmoc protecting group is removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This deprotection is essential during solid-phase peptide synthesis (SPPS) to liberate the α-amino group for subsequent coupling reactions.

Reagents : Piperidine in DMF

Conditions : Room temperature, 5–30 minutes

Product : Free α-amino group for peptide elongation .

Substitution Reactions on the Indole Ring

The indole nitrogen and side-chain positions can participate in electrophilic substitution reactions. For example, trifluoromethylthiolation (CF₃S addition) has been achieved using trifluoromethanesulfonic acid (TfOH) as a catalyst. This modification enhances hydrophobicity and stability of peptides.

Reagents : Trifluoromethanesulfonic acid (TfOH), CF₃S donors

Conditions : Acidic medium, controlled temperature

Product : CF₃S-substituted tryptophan derivatives .

Mechanism : The indole ring undergoes electrophilic attack at reactive positions (e.g., C3 or C4), leading to stable thioether bonds .

Alkylation/Acylation of the Indole Ring

While the N,1-position is already dimethylated, other indole positions may undergo alkylation or acylation with alkyl halides or acyl chlorides. These reactions are typically performed under basic conditions to activate the indole ring.

Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides

Conditions : Basic medium (e.g., pyridine), room temperature

Product : Further alkylated/acylated indole derivatives .

Reaction Comparison Table

Experimental Considerations

-

Solubility : Soluble in DMF, DMSO, but poorly soluble in aqueous solutions.

-

Handling : Requires careful storage to avoid hydrolysis during acidic or basic conditions.

-

Analytical Methods : Characterized via NMR, mass spectrometry, and optical rotation measurements .

This compound’s reactivity profile underscores its utility in peptide chemistry, offering versatile pathways for functionalization and structural optimization.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Chemistry : N-Fmoc-N,1-dimethyl-L-tryptophan is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group that allows for the sequential addition of amino acids to form peptides. This method is advantageous due to its compatibility with various coupling reagents and the ease of deprotection under mild conditions.

Case Study : A study highlighted the use of this compound in synthesizing bioactive peptides. The incorporation of this modified tryptophan residue enhanced the structural diversity and bioactivity of the resulting peptides, demonstrating its utility in generating peptide libraries with tailored properties .

Pharmacological Research

Antimicrobial Properties : Research has indicated that tryptophan derivatives, including this compound, exhibit antimicrobial activity. For instance, indolicidin, an antimicrobial peptide rich in tryptophan, was studied for its mechanism of action against bacterial strains. The incorporation of tryptophan residues into peptide sequences has been shown to enhance their binding affinity to bacterial membranes .

Neuropharmacology : Given L-tryptophan's role as a precursor to serotonin, studies have investigated the effects of its derivatives on mood and behavior. This compound may influence serotonin synthesis pathways, potentially offering insights into treatments for mood disorders .

Biochemical Research

Enzyme Studies : The compound has been employed in studies examining enzyme specificity and activity. For example, KgpF, a prenyltransferase enzyme, was shown to accept this compound as a substrate for regioselective modifications. This finding underscores the compound's relevance in exploring enzyme-substrate interactions and expanding the chemical diversity of tryptophan derivatives .

Structural Biology : The structural characterization of peptides containing this compound has been facilitated by techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the conformational dynamics and interactions of peptides in solution and membrane environments .

Table of Applications

| Application Area | Specific Use Case | Key Findings/Implications |

|---|---|---|

| Peptide Synthesis | Solid-phase peptide synthesis using Fmoc chemistry | Enhanced structural diversity and bioactivity of peptides |

| Pharmacological Research | Antimicrobial activity studies | Increased binding affinity to bacterial membranes |

| Neuropharmacology | Investigating effects on serotonin synthesis | Potential implications for mood disorder treatments |

| Biochemical Research | Enzyme specificity studies | Insights into enzyme-substrate interactions |

Wirkmechanismus

The mechanism of action of N-Fmoc-N,1-dimethyl-L-tryptophan involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The indole ring of tryptophan can participate in various interactions, such as hydrogen bonding and π-π stacking, which are important for the stability and function of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Variations

Key structural analogs include:

Key Observations:

- Substituent Position: Methylation at the indole N1 (as in this compound) contrasts with analogs like N-Fmoc-7-methyl-L-tryptophan, where methylation occurs at the indole C7 position.

- Protection Strategy : The Boc group in 1-Boc-N-Fmoc-L-tryptophan enables acid-labile deprotection, whereas Fmoc requires basic conditions. Dual protection (e.g., Fmoc + Boc) allows sequential deprotection in multi-step syntheses .

- Fluorinated Analogs : N-Fmoc-7-fluoro-L-tryptophan is used in radiotracer development due to fluorine’s isotopic properties, highlighting the role of halogen substituents in biomedical imaging .

Physicochemical Properties

- Hydrophobicity : Methyl and Fmoc groups increase logP values, enhancing lipid solubility. For example, N-Fmoc-7-methyl-L-tryptophan has a predicted density of 1.326 g/cm³ and pKa of 3.78, favoring organic-phase reactions .

- Steric Effects: Dual methylation in this compound may reduce coupling efficiency in solid-phase synthesis compared to mono-substituted analogs, necessitating optimized activation reagents (e.g., HATU over HBTU) .

Biologische Aktivität

N-Fmoc-N,1-dimethyl-L-tryptophan is a derivative of the amino acid tryptophan, which is known for its diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

This compound features a phenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom of the tryptophan side chain, along with two methyl groups on the nitrogen of the indole ring. This modification influences its solubility, stability, and interaction with biological systems.

Biological Activities

1. Anticancer Activity

Research indicates that tryptophan derivatives exhibit significant anticancer properties. Studies have shown that analogs of tryptophan can selectively target cancer cell membranes over normal cell membranes. For instance, a study demonstrated that peptide analogs containing tryptophan residues were more effective against liposomes mimicking cancer cells than those mimicking normal cells, suggesting a mechanism of selective cytotoxicity .

2. Antimicrobial Properties

Tryptophan and its derivatives are also noted for their antimicrobial activities. The presence of tryptophan in peptide sequences has been linked to enhanced membrane-disruptive properties against various bacteria. Specifically, modifications in the position of tryptophan residues within antimicrobial peptides significantly affect their ability to permeabilize bacterial membranes .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves its interaction with lipid bilayers. The hydrophobic nature of the indole ring allows it to integrate into lipid membranes, leading to membrane disruption and subsequent cell death in microbial and cancerous cells .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound and related compounds:

Q & A

Q. What synthetic strategies are recommended for incorporating N-Fmoc-N,1-dimethyl-L-tryptophan into peptide chains during SPPS?

Methodological Answer: Optimize coupling using activators like HATU/HBTU with DIPEA (1:1:2 molar ratio). Pre-activate the amino acid for 5–10 minutes before resin addition. Monitor coupling completion via Kaiser test or LC-MS. For steric hindrance from dimethyl groups, extend reaction times (2–4 hours) or use microwave-assisted synthesis .

Q. How can Fmoc deprotection efficiency be validated for this compound?

Methodological Answer: Use UV monitoring at 301 nm to track Fmoc cleavage (20% piperidine in DMF, 2 × 5 min). For incomplete deprotection, test alternative bases (e.g., 2% DBU in DMF) or add 0.1 M HOBt to minimize side reactions. Confirm via MALDI-TOF MS or HPLC .

Q. What analytical methods are suitable for assessing enantiomeric purity of this compound?

Methodological Answer: Employ chiral HPLC with a Crownpak CR-I column (mobile phase: aqueous HClO₄/MeOH). Compare retention times against D/L enantiomer standards. Validate purity using polarimetry ([α]₂₄ᴅ = -18° to -22° in DMF) .

Q. How should researchers troubleshoot Boc group removal challenges in peptides containing this compound?

Methodological Answer: Avoid acidic conditions (e.g., TFA) if decomposition occurs. Use photolabile (e.g., NVOC) or enzymatically cleavable protecting groups. Alternatively, replace Boc with Fmoc, which is removed under mild basic conditions .

Advanced Research Questions

Q. How do N,1-dimethyl modifications on tryptophan influence IDO1 inhibition compared to unmodified analogues?

Methodological Answer: Perform competitive inhibition assays (IC₅₀ determination) using recombinant IDO1. Compare kinetic parameters (Km, Vmax) via heme-UV spectroscopy. Molecular docking (e.g., AutoDock Vina) can predict steric clashes or enhanced binding due to dimethyl groups .

Q. What experimental approaches resolve contradictions in IDO1 inhibition data between enzymatic assays and cellular models?

Methodological Answer: Validate enzyme activity via MST (Microscale Thermophoresis) and Tm shift assays. In cellular models, quantify kynurenine via LC-MS/MS to account for off-target effects (e.g., IDO2 or TDO activity). Use siRNA knockdowns to isolate IDO1-specific contributions .

Q. How does this compound affect peptide secondary structure in membrane-bound systems?

Methodological Answer: Analyze via circular dichroism (CD) in lipid bilayer mimetics (e.g., DMPC vesicles). Compare α-helix/β-sheet content against non-methylated analogues. Molecular dynamics simulations (e.g., GROMACS) can model steric effects of dimethyl groups on peptide folding .

Q. What strategies mitigate immunosuppressive effects of tryptophan catabolites in cancer studies using IDO inhibitors?

Methodological Answer: Co-administer kynurenine pathway blockers (e.g., epacadostat) with this compound. Quantify aryl hydrocarbon receptor (AhR) activation via luciferase reporter assays. Use scRNA-seq to profile immune cell populations in tumor microenvironments .

Data Interpretation & Technical Challenges

Q. How to address co-elution of impurities in HPLC analysis of this compound?

Methodological Answer: Optimize gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA over 30 minutes). Use orthogonal methods: LC-MS (ESI+) for mass confirmation and ¹H-NMR (DMSO-d₆) to identify methyl group protons (δ 1.2–1.5 ppm) .

Q. Why might in vitro IDO1 inhibition data not translate to in vivo efficacy for dimethyl-tryptophan derivatives?

Methodological Answer: Evaluate pharmacokinetics (plasma half-life, tissue distribution) via radiolabeled tracers. Check for metabolic degradation (e.g., CYP450 activity) using liver microsome assays. Consider species-specific IDO isoform expression in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.